
5,6-Diamino-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diamino-2H-1-benzopyran-2-one: 5,6-diaminochromone , belongs to the class of benzopyran compounds. It results from the fusion of a benzene ring to a heterocyclic pyran ring. The systematic IUPAC name for this compound is 2H-1-benzopyran-2-one .
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for 5,6-diaminochromone. One common method involves the reaction of 2-hydroxyacetophenone with hydrazine hydrate, followed by cyclization to form the pyran ring. The reaction proceeds as follows:
2-Hydroxyacetophenone+Hydrazine hydrate→5,6-Diaminochromone
Industrial Production:: While not widely produced industrially, 5,6-diaminochromone can be synthesized on a laboratory scale. Its industrial applications are limited due to its specialized use in research and development.
Chemical Reactions Analysis
Reactivity::
Oxidation: 5,6-diaminochromone can undergo oxidation reactions, leading to the formation of various derivatives.
Reduction: Reduction of the carbonyl group in the pyran ring can yield reduced forms of the compound.
Substitution: Substituents can be introduced at different positions on the benzene ring.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles (e.g., halogens, acyl chlorides) can be used.
Major Products:: The specific products depend on the reaction conditions and substituents present. For example, oxidation may yield hydroxychromones, while reduction could lead to dihydroxychromones.
Scientific Research Applications
Chemistry::
Fluorescent Probes: 5,6-diaminochromone derivatives exhibit fluorescence, making them useful as probes in analytical chemistry.
Metal Ion Chelators: The amino groups can complex with metal ions, aiding in metal detection.
Antioxidant Properties: Some derivatives show antioxidant activity.
Anti-Inflammatory Potential: Research explores its anti-inflammatory effects.
Dye Intermediates: Used in the synthesis of dyes and pigments.
Mechanism of Action
The exact mechanism of action remains an active area of research. its antioxidant properties suggest involvement in cellular protection and redox balance.
Comparison with Similar Compounds
Similar Compounds: Other benzopyran derivatives, such as 7-ethylamino-4,6-dimethyl-2H-1-benzopyran-2-one and 6-amino-2H-1-benzopyran-2-one, share structural features but differ in substituents and properties.
Properties
IUPAC Name |
5,6-diaminochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-6-2-3-7-5(9(6)11)1-4-8(12)13-7/h1-4H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUHRIIYGIZFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C1C(=C(C=C2)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550839 |
Source


|
| Record name | 5,6-Diamino-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109143-62-6 |
Source


|
| Record name | 5,6-Diamino-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate](/img/structure/B14333740.png)
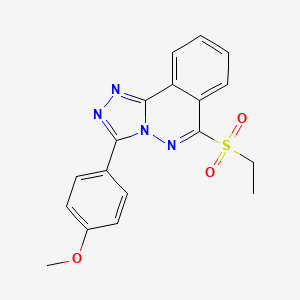
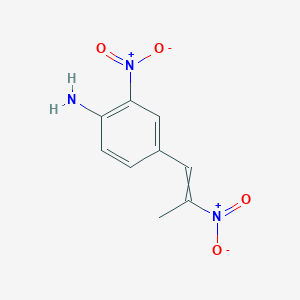
![1-(4-Methylphenyl)-3-(pyrido[2,1-a]isoindol-6-yl)pyrrolidine-2,5-dione](/img/structure/B14333759.png)
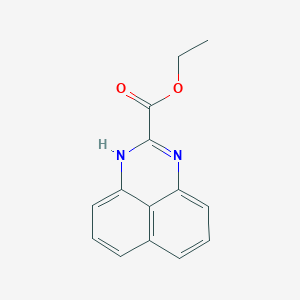
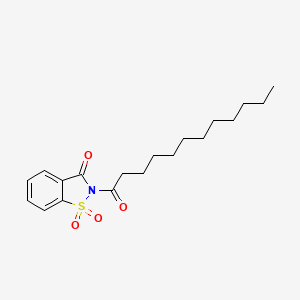
![N,N'-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide](/img/structure/B14333768.png)
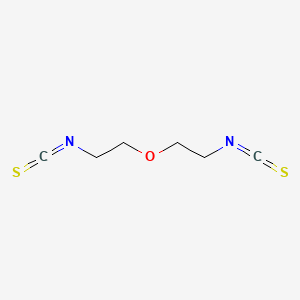


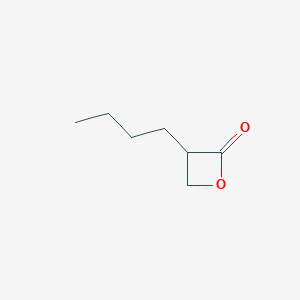
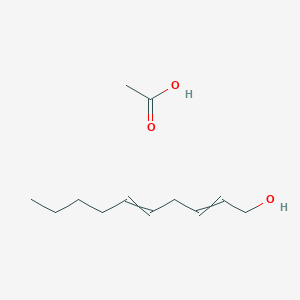
![8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione](/img/structure/B14333803.png)
![2-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B14333806.png)
